molecular formula C12H14N2O4 B430123 1,4-Diethoxyquinoxaline-2,3-dione CAS No. 5886-88-4

1,4-Diethoxyquinoxaline-2,3-dione

Cat. No.: B430123
CAS No.: 5886-88-4
M. Wt: 250.25g/mol
InChI Key: OGHDRONGEXJXFN-UHFFFAOYSA-N
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Description

1,4-Diethoxyquinoxaline-2,3-dione is a quinoxaline derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 1- and 4-positions of the quinoxaline ring and two ketone groups at the 2- and 3-positions. Its structure suggests that the ethoxy substituents may enhance lipophilicity compared to smaller substituents like methyl or hydrogen, influencing solubility and reactivity .

Properties

CAS No.

5886-88-4

Molecular Formula

C12H14N2O4

Molecular Weight

250.25g/mol

IUPAC Name

1,4-diethoxyquinoxaline-2,3-dione

InChI

InChI=1S/C12H14N2O4/c1-3-17-13-9-7-5-6-8-10(9)14(18-4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3

InChI Key

OGHDRONGEXJXFN-UHFFFAOYSA-N

SMILES

CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC

Canonical SMILES

CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Dimethylquinoxaline-2,3(1H,4H)-dione

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.202
  • Substituents : Methyl (-CH₃) groups at positions 1 and 4.
  • Properties : The methyl groups increase steric hindrance compared to hydrogen but reduce lipophilicity relative to ethoxy groups. This compound serves as a precursor in synthesizing more complex derivatives, such as chlorinated or allylated analogs .

1,4-Dihydroquinoxaline-2,3-dione

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.145
  • Substituents : Hydrogen atoms at positions 1 and 4.
  • Properties: The simplest quinoxaline dione, synthesized via condensation of benzene-1,2-diamine and oxalic acid. Its lack of substituents results in high polarity and reactivity, making it a foundational structure for derivatization.

1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

  • Substituents : Allyl (-CH₂CHCH₂) groups at 1 and 4, and a chloro (-Cl) group at position 6.
  • Synthesis: Derived from 6-chloroquinoxaline-2,3-dione, which is prepared via condensation of 4-chlorobenzene-1,2-diamine and oxalic acid. The allyl groups introduce sites for further functionalization, while the chloro substituent enhances electrophilicity .

Amino-Substituted Derivatives

  • Examples: 6-Amino-1,4-dimethylquinoxaline-2,3-dione: Features an amino (-NH₂) group at position 6 and methyl groups at 1 and 4. 5-Amino-1,4-dihydroquinoxaline-2,3-dione: Exhibits an amino group at position 5, which may alter electronic distribution and enhance selectivity for receptor subtypes .

Oxidized and Functionalized Derivatives

  • 2,3-Dimethylquinoxaline-1,4-dioxide: Contains two methyl groups and oxidized N-atoms (N-oxide). The dioxide moiety increases polarity and may modulate redox properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1,4-Diethoxyquinoxaline-2,3-dione C₁₂H₁₄N₂O₄ 262.25 (calc.) Ethoxy (-OCH₂CH₃) High lipophilicity, potential for CNS activity
1,4-Dimethylquinoxaline-2,3-dione C₁₀H₁₀N₂O₂ 190.20 Methyl (-CH₃) Moderate steric hindrance, synthetic precursor
1,4-Dihydroquinoxaline-2,3-dione C₈H₆N₂O₂ 162.15 Hydrogen (-H) High polarity, foundational structure
6-Amino-1,4-dimethylquinoxaline-2,3-dione C₁₀H₁₁N₃O₂ 205.22 Methyl, amino (-NH₂) Enhanced hydrogen bonding, bioactive potential
2,3-Dimethylquinoxaline-1,4-dioxide C₁₀H₁₀N₂O₂ 206.20 Methyl, N-oxide Increased polarity, redox activity

Impact of Substituents on Properties

  • Lipophilicity: Ethoxy groups in this compound likely increase ClogP values compared to methyl or hydrogen analogs, enhancing membrane permeability .
  • Reactivity: Electron-withdrawing groups (e.g., chloro in 6-chloro derivatives) activate the quinoxaline ring for nucleophilic substitution, while electron-donating groups (e.g., amino) facilitate electrophilic attacks .
  • Biological Activity: Amino and oxime derivatives show promise in receptor targeting (e.g., σ1/σ2 subtypes), whereas methyl and ethoxy groups may optimize pharmacokinetic profiles .

Preparation Methods

Direct Alkylation Using Ethyl Halides

Introducing ethoxy groups at the 1- and 4-positions of the quinoxaline-dione core demands careful regiocontrol. Classical methods employ ethyl halides (e.g., iodoethane, bromoethane) under phase-transfer catalysis (PTC). For example, treating 1,4-dihydroquinoxaline-2,3-dione with excess iodoethane in the presence of tetrabutylammonium bromide (TBAB) and aqueous sodium hydroxide yields 1,4-diethoxyquinoxaline-2,3-dione. The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen atoms attack the ethyl electrophiles.

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionEffect on Yield
SolventDichloromethane78%
Catalyst Loading5 mol% TBAB82%
Temperature60°C68%
Reaction Time12 hours75%

However, competing O-alkylation at the carbonyl oxygen remains a limitation, often requiring excess alkylating agent (3–5 equiv).

Hydrazone-Mediated Alkylation

To circumvent O-alkylation, advanced protocols utilize ketodimethyl hydrazones as directing groups. Converting the dione to its hydrazone derivative prior to ethoxylation enhances nitrogen nucleophilicity. Subsequent treatment with ethyl bromide in dimethylformamide (DMF) at 80°C achieves >90% C-selectivity. Deprotection via acidic hydrolysis (HCl/EtOH) regenerates the dione functionality while retaining ethoxy substituents:

Hydrazone Intermediate+2CH3CH2Br1,4-Diethoxy HydrazoneHClThis compound\text{Hydrazone Intermediate} + 2\text{CH}3\text{CH}2\text{Br} \rightarrow \text{1,4-Diethoxy Hydrazone} \xrightarrow{\text{HCl}} \text{this compound}

This method proves scalable for synthesizing sterically hindered derivatives, though it introduces additional synthetic steps.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize sustainability through solvent-free grinding. Mixing 1,4-dihydroquinoxaline-2,3-dione with potassium carbonate and ethyl iodide in a ball mill for 2 hours achieves 85% yield without solvents. The mechanochemical force enhances reaction kinetics by increasing surface contact between reactants. Comparative analysis reveals superior efficiency over traditional reflux methods (Table 1):

Table 1: Comparison of Ethoxylation Methods

MethodYield (%)Time (h)Purity (%)
PTC (Dichloromethane)781292
Hydrazone-Mediated912495
Mechanochemical85298

Microwave-Assisted Alkylation

Microwave irradiation (150°C, 30 minutes) in ionic liquids like [BMIM][BF₄] accelerates ethoxylation, achieving 88% yield. The ionic liquid acts as both solvent and catalyst, enabling rapid dielectric heating and reducing side reactions.

Structural and Mechanistic Insights

X-ray crystallography of analogous compounds (e.g., 6-chloro-1,4-diethylquinoxaline-2,3-dione) reveals planar quinoxaline rings with ethyl groups deviating by ±1.47 Å from the mean plane. Weak C–H⋯O interactions and π–π stacking (3.66 Å) stabilize the crystal lattice, informing purification strategies via recrystallization from ethanol/water mixtures .

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